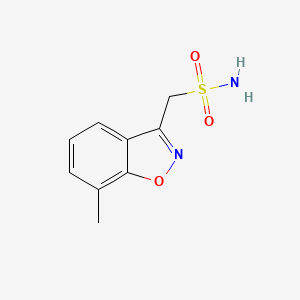
7-Methylzonisamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylzonisamide is a synthetic compound known for its diverse applications in various fields, including medicine and chemistry. This compound is a derivative of benzisoxazole, which is an aromatic organic compound containing a benzene-fused isoxazole ring structure .
Preparation Methods
The synthesis of 7-Methylzonisamide typically involves the reaction of benzisoxazole derivatives with methanesulfonamide under specific conditions. The industrial production methods often include the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
7-Methylzonisamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
7-Methylzonisamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: It is used in the development of drugs for the treatment of neurological disorders, such as epilepsy.
Mechanism of Action
The mechanism of action of 7-Methylzonisamide involves the inhibition of voltage-gated sodium and T-type calcium channels. This inhibition stabilizes neuronal membranes and reduces epileptiform activity, making it effective in the treatment of seizures .
Comparison with Similar Compounds
7-Methylzonisamide is unique due to its specific structure and mechanism of action. Similar compounds include:
1,2-Benzisoxazole-3-methanesulfonamide: A parent compound with similar properties but without the methyl group.
Acetazolamide: Another sulfonamide derivative used as an anticonvulsant.
Phenytoin: A widely used anticonvulsant with a different chemical structure but similar therapeutic effects.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
68936-38-9 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(7-methyl-1,2-benzoxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-6-3-2-4-7-8(5-15(10,12)13)11-14-9(6)7/h2-4H,5H2,1H3,(H2,10,12,13) |
InChI Key |
RILKHRRRBHYFSU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=NO2)CS(=O)(=O)N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)CS(=O)(=O)N |
Synonyms |
7-methylzonisamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


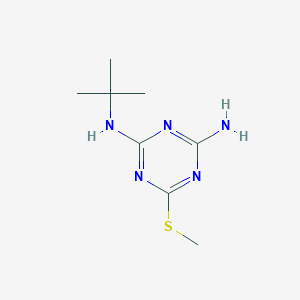
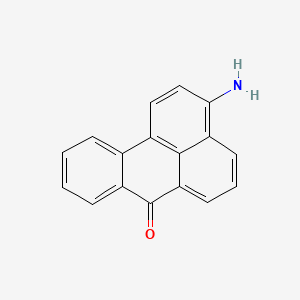
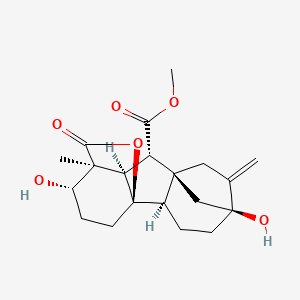
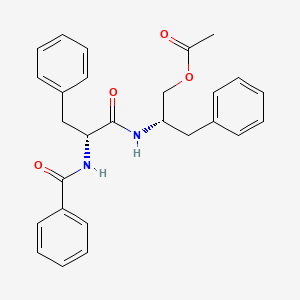
![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide](/img/structure/B1253034.png)
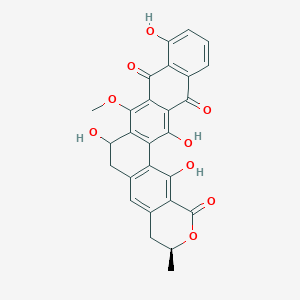
![(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1253037.png)

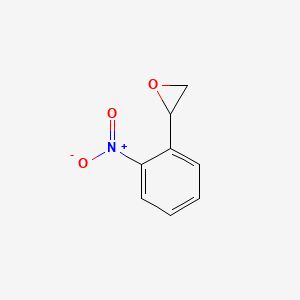
![1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone](/img/structure/B1253042.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B1253046.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)
